molecular formula C21H19FN2O4S2 B6520641 N'-benzyl-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide CAS No. 896325-65-8

N'-benzyl-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide

Cat. No.: B6520641
CAS No.: 896325-65-8
M. Wt: 446.5 g/mol
InChI Key: NEYLJPBIOMGIRK-UHFFFAOYSA-N
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Description

“N’-benzyl-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide” is a complex organic compound. It contains several functional groups, including a benzyl group, a fluorobenzenesulfonyl group, a thiophen-2-yl group, and an ethanediamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the fluorobenzenesulfonyl group could potentially be introduced via a reaction with N-Fluorobenzenesulfonimide .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzyl and thiophen-2-yl groups are aromatic, while the fluorobenzenesulfonyl group contains a sulfonyl group attached to a fluorobenzene ring .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorobenzenesulfonyl group could potentially make it more electronegative .

Properties

IUPAC Name

N-benzyl-N'-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4S2/c22-16-8-10-17(11-9-16)30(27,28)19(18-7-4-12-29-18)14-24-21(26)20(25)23-13-15-5-2-1-3-6-15/h1-12,19H,13-14H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYLJPBIOMGIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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